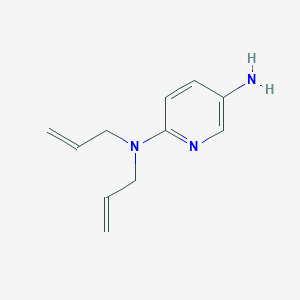

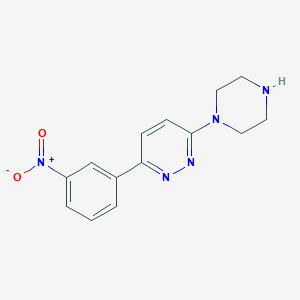

3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine

Overview

Description

3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazine family, which is known for its diverse range of biological activities.

Scientific Research Applications

Synthesis and Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazine derivatives, including structures similar to "3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine", have been extensively studied for their broad spectrum of biological activities. These compounds exhibit antitumor, antibacterial, analgesic, and diuretic activities. They are recognized as selective inhibitors of phosphodiesterase 5 and 4, novel GABA-A receptor benzodiazepine binding site ligands, and possess molluscicidal activity, potentially useful as biodegradable agrochemicals. The diverse biological activities of pyridopyridazine derivatives underscore their significance in the development of new therapeutic agents (Wojcicka and Nowicka-Zuchowska, 2018).

Piperazine Derivatives for Therapeutic Use

Piperazine, a core component of "3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine", plays a crucial role in medicinal chemistry due to its presence in a wide range of drugs with diverse therapeutic uses. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, affecting their pharmacokinetic and pharmacodynamic properties. Piperazine-based compounds have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, antidiabetic, and antihistamine effects, as well as their utility in pain relief and imaging applications. This underscores the flexibility and therapeutic potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).

Optoelectronic Applications of Pyridazine Derivatives

Beyond their biological activities, pyridazine derivatives, akin to "3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine", have shown promising applications in optoelectronics. The incorporation of pyridazine and related scaffolds into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials are explored for their electroluminescent properties, serving as components in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This illustrates the potential of pyridazine derivatives in the development of advanced materials for optoelectronic applications (Lipunova et al., 2018).

properties

IUPAC Name |

3-(4-bromophenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4/c15-12-3-1-11(2-4-12)13-5-6-14(18-17-13)19-9-7-16-8-10-19/h1-6,16H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUPBYISTRVXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)

![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)

![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)

![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)